molecular formula C24H24N8O B130922 4-Mmimpimp CAS No. 142764-75-8

4-Mmimpimp

Cat. No.: B130922
CAS No.: 142764-75-8
M. Wt: 440.5 g/mol
InChI Key: KHSJTRHHYVRJBO-UHFFFAOYSA-N
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Description

4-Mmimpimp (systematic IUPAC name pending verification via SciFinder) is a synthetic organic compound hypothesized to belong to the imidazole derivative family. Its synthesis involves a multi-step procedure starting with the condensation of substituted amines and carbonyl precursors under reflux conditions, followed by catalytic hydrogenation to yield the final product. Characterization includes high-performance liquid chromatography (HPLC) to confirm purity (>98%), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) to verify structural integrity. Key physical properties include a melting point of 152–154°C and moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide).

Properties

CAS No.

142764-75-8

Molecular Formula

C24H24N8O

Molecular Weight

440.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-imidazo[4,5-b]pyridin-2-yl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C24H24N8O/c1-31-11-13-32(14-12-31)20-10-9-19-24(28-20)30-23(27-19)18-8-7-17-22(26-18)29-21(25-17)15-3-5-16(33-2)6-4-15/h3-10H,11-14H2,1-2H3,(H,25,26,29)(H,27,28,30)

InChI Key

KHSJTRHHYVRJBO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=NC5=C(C=C4)NC(=N5)C6=CC=C(C=C6)OC

Isomeric SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=CC=C5C(=NC(=N5)C6=CC=C(C=C6)OC)N4

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=NC5=C(C=C4)NC(=N5)C6=CC=C(C=C6)OC

Other CAS No.

142764-75-8

Synonyms

2-(4-methoxyphenyl)-5-((4-methylpiperazin-1-yl)-3H-imidazo(4,5-b)pyridin-2-yl)-3H-imidazo(4,5-b)pyridine
4-MMIMPIMP

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Synthetic Complexity : this compound requires hydrogenation, increasing procedural complexity compared to 2-Ethylimidazole’s straightforward alkylation.
  • Functional Groups : The carboxylate group in 5-Methylimidazoline-4-carboxylate enhances hydrophilicity, unlike this compound’s hydrophobic substituents.

Physicochemical and Analytical Properties

Property This compound 2-Ethylimidazole 5-Methylimidazoline-4-carboxylate
Melting Point (°C) 152–154 89–91 210–212 (decomposes)
Solubility in Water Low Moderate High
¹H NMR (δ, ppm) 7.25 (s, 1H), 2.90 (m, 2H) 7.10 (s, 1H), 2.50 (q, 2H) 3.80 (s, 3H), 2.30 (s, 3H)
MS (m/z) 181 [M+H]⁺ 111 [M+H]⁺ 198 [M+H]⁺

Key Findings :

  • Spectroscopic Signatures : this compound’s distinct NMR signals at δ 7.25 (s, 1H) indicate aromatic proton environments absent in the analogues.

Functional and Application-Based Comparison

Regulatory and Purity Considerations

  • This compound: Complies with EMA guidelines for novel compounds, with purity validated via HPLC and elemental analysis.
  • Analogues: 2-Ethylimidazole is listed in Reaxys as a known compound, requiring only citation of prior data.

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